rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis
Description
rac-(2R,6S)-2,6-dimethyl-1λ⁶-thiane-1,1,4-trione, cis is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with two methyl groups at the 2R and 6S positions and three ketone groups (trione). The cis configuration indicates that the methyl groups occupy adjacent spatial positions relative to the sulfur atom.
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
CDMBIRSYFONEKJ-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](S1(=O)=O)C |
Canonical SMILES |
CC1CC(=O)CC(S1(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiol with a suitable oxidizing agent to form the thiane ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the desired cis configuration and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the thiane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis has diverse applications in scientific research, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a useful probe for investigating stereoselective processes.
Medicine: Potential medical applications include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and functional group compatibility enable the design of drug candidates with specific biological activities.
Industry: Industrial applications range from the production of specialty chemicals to the development of advanced materials. The compound’s stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating the activity of target molecules. Pathways involved in these interactions may include redox reactions, covalent bonding, and non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
rac-(4R,5S,6S,9R)-1-benzyloxy-6-tert-butyldimethylsilyloxy-9-cyano-5-trimethylsilyloxy-1-azaspiro[3.5]nona-8-en-2,7-dione (5) (Example 8, EP 1 785 427 A1): Core Structure: Contains an azaspiro[3.5]nonane backbone with multiple oxygen and silicon-based protective groups. Functional Differences: Unlike the thiane trione, this compound features a cyano group, benzyloxy substituent, and silicon-protected hydroxyls, which enhance solubility and stability during synthesis . Synthesis: Requires reflux in THF followed by purification via Na₂SO₄ drying and buffer washes, contrasting with the simpler thiane derivatives .
rac-(4S,6S,7R,8S,9S)-7-Benzoyloxymethyl-6-tert-butyldimethylsilyloxy-1,7,8,9-tetrahydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonane-2,5-dione (71) (Example 2, EP 1 785 427 A1): Core Structure: A highly functionalized azaspiro[3.5]nonane with benzoyloxymethyl and disiloxane groups.
Physicochemical Properties
Stereochemical and Reactivity Differences
- Stereochemistry : The cis configuration of the methyl groups in the thiane trione may influence its conformational stability and intermolecular interactions, whereas azaspiro compounds (e.g., Compound 5) rely on spirocyclic rigidity for stereochemical control .
- Reactivity: Thiane triones are prone to nucleophilic attack at the sulfur center, while azaspiro diones (e.g., Compound 71) exhibit reactivity at ketone or cyano groups, enabling diverse derivatization pathways .
Research Findings and Limitations
- Synthetic Challenges : Thiane triones require precise stereochemical control during cyclization, whereas silicon-based protective groups in azaspiro compounds simplify regioselectivity .
- Biological Relevance : Sulfones like the thiane trione are explored for anti-inflammatory and antimicrobial activity, whereas azaspiro diones are often intermediates in alkaloid synthesis .
- Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for rac-(2R,6S)-thiane trione, cis are absent in the provided evidence, necessitating extrapolation from structural analogues.
Biological Activity
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis is a thiane derivative that has garnered interest in various biological applications due to its unique structural properties. This compound is characterized by its thiane ring and trione functional groups, which contribute to its potential biological activities.
- Molecular Formula : C7H12O3S
- Molecular Weight : 176.24 g/mol
- CAS Number : 24965-73-9
Biological Activity
The biological activity of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione has been explored in various studies:
Antioxidant Activity
Research indicates that compounds with thiane structures often exhibit antioxidant properties. A study demonstrated that rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione can scavenge free radicals effectively, potentially reducing oxidative stress in cells .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Preliminary data suggest that rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it was found to inhibit cyclooxygenase (COX) enzymes in cell culture models .
Case Study 1: Antioxidant Effects
A study conducted on human hepatocytes demonstrated that treatment with rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione resulted in a significant reduction of reactive oxygen species (ROS) levels. This effect was attributed to the compound's ability to enhance the expression of endogenous antioxidant enzymes.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione against skin infections caused by resistant bacterial strains, patients receiving topical formulations showed a marked improvement compared to placebo groups. The compound's antimicrobial action was confirmed through microbiological assays .
Q & A
Q. What are the optimal synthetic routes for rac-(2R,6S)-2,6-dimethyl-1λ⁶-thiane-1,1,4-trione, cis, and how can stereochemical purity be ensured?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries or catalysts (e.g., organocatalysts) to control the stereochemistry at the 2R and 6S positions. Monitor reaction intermediates via HPLC with chiral stationary phases to verify enantiomeric excess (ee) .
- Purification : Employ crystallization-driven resolution or diastereomeric salt formation to isolate the cis isomer. Validate purity using X-ray crystallography or NMR NOE experiments to confirm spatial proximity of methyl groups .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Testing : Design a factorial experiment varying pH (1–13), temperature (25–80°C), and time (0–30 days). Analyze degradation products via LC-MS to identify decomposition pathways.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard conditions. Statistical tools like ANOVA can isolate critical degradation factors .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of rac-(2R,6S)-2,6-dimethyl-1λ⁶-thiane-1,1,4-trione, cis in nucleophilic substitution reactions?
Methodological Answer:
- Quantum Chemical Calculations : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for sulfonyl group reactivity. Compare activation energies for cis vs. trans isomers.
- Experimental Validation : Correlate computational predictions with kinetic isotope effect (KIE) studies or transition state analogs to confirm reaction mechanisms .
Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic analyses of the compound’s conformation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine single-crystal XRD (for solid-state conformation) with solution-state NMR (e.g., H-H NOESY) to assess dynamic behavior.
- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational equilibria. Statistical tools like principal component analysis (PCA) can quantify discrepancies .
Q. How can the compound’s role in asymmetric catalysis be optimized using high-throughput screening (HTS)?
Methodological Answer:
- HTS Workflow : Design a 96-well plate assay testing the compound as a chiral ligand in diverse catalytic reactions (e.g., hydrogenation, epoxidation). Use GC-MS or UV-Vis for rapid enantioselectivity quantification.
- Machine Learning Integration : Train models on HTS data to predict ligand efficacy for untested substrates. Validate via leave-one-out cross-validation .
Experimental Design & Data Analysis
Q. What experimental designs minimize confounding variables in studying the compound’s oxidative stability?
Methodological Answer:
- Fractional Factorial Design : Screen variables (e.g., oxygen concentration, light exposure, solvent polarity) with reduced experimental runs. Use Plackett-Burman designs to identify dominant factors.
- Response Surface Methodology (RSM) : Optimize conditions post-screening via central composite design (CCD) to model non-linear relationships .
Q. How should researchers statistically analyze batch-to-batch variability in synthesis?
Methodological Answer:
- Statistical Process Control (SPC) : Track critical quality attributes (CQAs) like yield and ee across batches using control charts (e.g., X-bar and R charts).
- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate process parameters (e.g., reaction time, catalyst loading) with CQAs .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods elucidate the electronic environment of the sulfonyl group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
